molecular formula C27H21N3O2 B4189181 3,3-DI(1H-INDOL-3-YL)-1-PROPIONYL-1,3-DIHYDRO-2H-INDOL-2-ONE

3,3-DI(1H-INDOL-3-YL)-1-PROPIONYL-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B4189181
M. Wt: 419.5 g/mol
InChI Key: KKJOPJBOOKJBNO-UHFFFAOYSA-N
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Description

1’-Propionyl-1H,1’‘H-3,3’:3’,3’‘-terindol-2’(1’H)-one is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-propionyl-1H,1’‘H-3,3’:3’,3’‘-terindol-2’(1’H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Functionalization: The indole core is then functionalized at specific positions to introduce the propionyl group and other substituents. This may involve reactions such as Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

    Cyclization: The final step involves cyclization to form the terindole structure, which may require specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1’-Propionyl-1H,1’‘H-3,3’:3’,3’‘-terindol-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’-propionyl-1H,1’‘H-3,3’:3’,3’‘-terindol-2’(1’H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxaldehyde: Another indole derivative with different functional groups.

    3,3’-Diindolylmethane: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

1’-Propionyl-1H,1’‘H-3,3’:3’,3’‘-terindol-2’(1’H)-one is unique due to its specific substitution pattern and the presence of the propionyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

3,3-bis(1H-indol-3-yl)-1-propanoylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2/c1-2-25(31)30-24-14-8-5-11-19(24)27(26(30)32,20-15-28-22-12-6-3-9-17(20)22)21-16-29-23-13-7-4-10-18(21)23/h3-16,28-29H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJOPJBOOKJBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
3,3-DI(1H-INDOL-3-YL)-1-PROPIONYL-1,3-DIHYDRO-2H-INDOL-2-ONE
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3,3-DI(1H-INDOL-3-YL)-1-PROPIONYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
3,3-DI(1H-INDOL-3-YL)-1-PROPIONYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
3,3-DI(1H-INDOL-3-YL)-1-PROPIONYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
3,3-DI(1H-INDOL-3-YL)-1-PROPIONYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
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3,3-DI(1H-INDOL-3-YL)-1-PROPIONYL-1,3-DIHYDRO-2H-INDOL-2-ONE

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